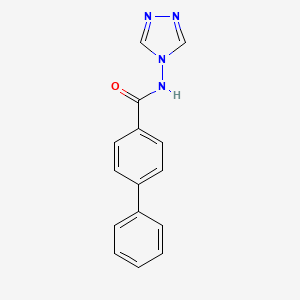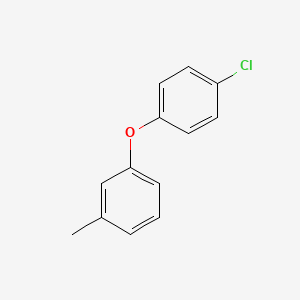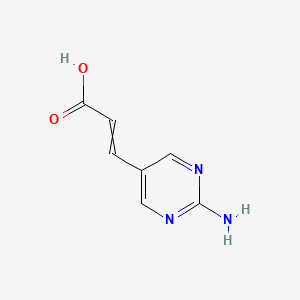
(2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is an organic compound that features a pyrimidine ring substituted with an amino group at the 2-position and an acrylic acid moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminopyrimidine.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a condensation reaction with an appropriate aldehyde or ketone, followed by oxidation.
Reaction Conditions: The reactions are generally carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and at temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production methods for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid may involve large-scale batch or continuous flow processes. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and automated systems are often employed to enhance reaction efficiency and control.
化学反应分析
Types of Reactions
(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated acids or alcohols.
科学研究应用
(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active site residues, while the acrylic acid moiety can participate in covalent or non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine-5-boronic acid: This compound shares the pyrimidine ring structure but has a boronic acid group instead of an acrylic acid moiety.
2-Aminopyrimidine-5-carboxylic acid: Similar to (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid but with a carboxylic acid group at the 5-position.
Uniqueness
(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is unique due to the presence of both an amino group and an acrylic acid moiety, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-(2-aminopyrimidin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTSKJFUYGWSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)
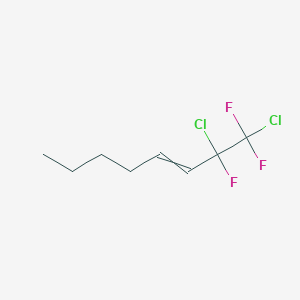
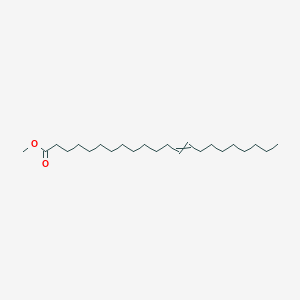
![2-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12450412.png)
![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
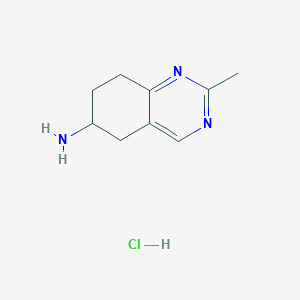
![2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B12450430.png)
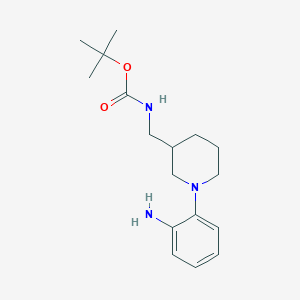
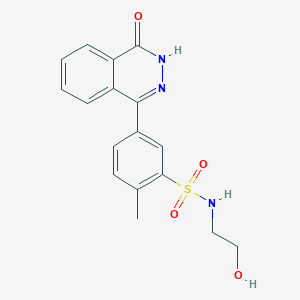
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
![1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate](/img/structure/B12450448.png)
